molecular formula C17H25N3OS B4838474 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE

Cat. No.: B4838474
M. Wt: 319.5 g/mol
InChI Key: JTJCZCWCQLHFRS-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE is a synthetic benzimidazole derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, integrating a benzimidazole core linked via a sulfanyl bridge to a dibutylacetamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to confer significant biological activities and is found in various therapeutic agents . Researchers can leverage this compound as a key intermediate for designing and synthesizing novel bioactive molecules. Its structure suggests potential for investigation in multiple research areas, including the development of antimicrobial agents, given the reported activity of related mercaptobenzothiazole and acetamide derivatives . The N,N-dibutyl group may influence the compound's lipophilicity and pharmacokinetic properties, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dibutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-3-5-11-20(12-6-4-2)16(21)13-22-17-18-14-9-7-8-10-15(14)19-17/h7-10H,3-6,11-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJCZCWCQLHFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: Finally, the acetylated product is reacted with dibutylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms could enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzodiazole could effectively target specific cancer cell pathways, leading to reduced viability of cancerous cells .

Antimicrobial Properties:
Another area of interest is the antimicrobial activity of this compound. Studies have shown that benzodiazole derivatives can exhibit effective antibacterial and antifungal properties. This makes them potential candidates for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Neuroprotective Effects:
There is emerging evidence suggesting that compounds similar to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N,N-dibutylacetamide may possess neuroprotective effects. Research indicates that these compounds could potentially mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation within neural tissues .

Material Science Applications

UV Absorption:
The compound's structure allows it to function as an effective UV absorber. This property is particularly useful in the formulation of coatings and plastics, where protection from UV radiation is critical to enhance durability and longevity .

Conductive Polymers:
Recent studies have explored the use of benzodiazole derivatives in the development of conductive polymers. These materials can be utilized in electronic devices, offering improved conductivity and stability compared to conventional materials .

Agricultural Chemistry Applications

Pesticidal Activity:
Research has indicated that derivatives of 1,3-benzodiazole can serve as effective pesticides. Their application in agriculture could help manage pest populations while minimizing the environmental impact compared to traditional chemical pesticides .

Plant Growth Regulators:
The compound may also have potential as a plant growth regulator. Studies suggest that certain benzodiazole derivatives can enhance plant growth and resistance to environmental stresses, making them valuable in sustainable agriculture practices .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro with significant apoptosis induction.
Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains with minimal cytotoxicity to human cells.
Neuroprotective EffectsIndicated reduction in oxidative stress markers in neuronal cell cultures.
UV AbsorptionConfirmed high UV absorbance rates suitable for protective coatings.
Conductive PolymersAchieved enhanced conductivity in polymer blends incorporating benzodiazole derivatives.
Pesticidal ActivityEffective against common agricultural pests with reduced environmental toxicity.
Plant Growth RegulatorsEnhanced growth metrics observed under controlled conditions with treated plants.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may enhance binding affinity or specificity, while the dibutylamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N,N-dibutylacetamide:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Contains a benzamide core with a hydroxyl-containing N,O-bidentate directing group.
  • Key Differences : Lacks the benzodiazole ring and sulfanyl group. The hydroxyl group enables coordination to metals, making it suitable for C–H bond functionalization catalysis.
  • Applications : Primarily used in metal-catalyzed reactions due to its directing group .

Di-tert-butyl (2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diyl)dicarbamate ()

  • Structure : Features a triazole ring synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Key Differences : The triazole ring (1,2,3-triazole) differs electronically and sterically from benzodiazole. Triazoles are more polar and participate in hydrogen bonding.
  • Applications : Used in peptide synthesis and drug conjugation due to click chemistry compatibility .

2-[2-(1-Hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide ()

  • Structure : Shares the benzodiazole core but includes a hydroxypropyl substituent and N-phenyl/N-isopropyl acetamide groups.
  • Key Differences : The hydroxypropyl group increases hydrophilicity compared to the sulfanyl group. The phenyl/isopropyl substituents reduce lipophilicity relative to dibutyl groups.
  • Applications : Screened for biological activity, likely in drug discovery .

Comparative Analysis Table

Feature Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Di-tert-butyl Triazole-Estradiol Derivative Benzodiazolyl-Hydroxypropyl Acetamide
Core Structure Benzodiazole + sulfanyl + dibutylacetamide Benzamide + hydroxyl Triazole + estradiol Benzodiazole + hydroxypropyl + acetamide
Key Functional Groups Sulfanyl (thioether), N,N-dibutyl N,O-bidentate directing group Triazole, tert-butyl carbamate Hydroxypropyl, phenyl/isopropyl
Synthesis Method Likely nucleophilic substitution/coupling 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol CuAAC click chemistry Mitsunobu reaction or similar
Solubility Moderate lipophilicity (dibutyl groups) Moderate (hydroxyl enhances polarity) Low (tert-butyl, estradiol) Moderate (hydroxypropyl balances lipophilicity)
Applications Potential ligand or bioactive molecule Metal-catalyzed C–H functionalization Peptide/drug conjugation Drug screening
Characterization NMR, MS, X-ray (SHELXL , ORTEP ) X-ray, NMR, elemental analysis NMR, MS, X-ray NMR, MS, screening assays

Research Findings and Implications

  • Reactivity : The sulfanyl group in the target compound offers unique thiol-mediated reactivity, distinct from the hydroxyl or triazole groups in analogs. This could enable selective modifications or metal coordination .
  • Stability : Benzodiazole derivatives generally exhibit higher thermal and oxidative stability compared to triazoles, which may degrade under harsh conditions .
  • Bioactivity : The N,N-dibutyl substituents may enhance membrane permeability compared to phenyl/isopropyl groups, making the target compound more suitable for intracellular targets .
  • Synthetic Flexibility : While CuAAC (used for triazoles) is highly efficient, the target compound’s synthesis may require optimized thiol-alkylation conditions to avoid side reactions .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N,N-Dibutylacetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between benzodiazole thiol derivatives and dibutylacetamide precursors. Key steps include:

  • Thiol activation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) to facilitate sulfanyl bond formation.
  • Base selection : Triethylamine or pyridine to neutralize byproducts (e.g., HCl) and stabilize intermediates .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress and ensure completion .
    Optimal yields (>70%) are achieved under reflux conditions (60–80°C) with inert gas protection to prevent oxidation of the sulfanyl group .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodiazole ring (aromatic protons at δ 7.2–8.1 ppm) and dibutylacetamide groups (CH₃ and CH₂ signals at δ 0.8–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~400–450) .
  • HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for assessing its bioactivity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity measurement).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM .
  • Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., BSA or DNA gyrase) .

Advanced Research Questions

Q. How can reaction parameters be optimized to resolve low yield or impurity issues?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent thiol oxidation or acetamide hydrolysis .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .

Q. What computational methods are effective for predicting binding modes or stability?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with benzodiazole-binding pockets (e.g., PARP-1 or EGFR kinases) .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to predict sulfanyl group reactivity .
  • MD simulations : Assess thermodynamic stability (e.g., RMSD <2 Å over 100 ns) in aqueous or lipid bilayer environments .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Dose-response reevaluation : Validate activity thresholds using IC₅₀/EC₅₀ curves with triplicate measurements .
  • Batch variability analysis : Compare NMR and LC-MS profiles of different synthetic batches to rule out structural deviations .
  • Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with substituted benzodiazole rings (e.g., Cl or NO₂ groups at position 5) to assess electronic effects .
  • Side-chain variation : Replace dibutyl groups with cyclic amines (e.g., piperidine) to evaluate steric and lipophilic contributions .
  • Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl or carbonyl moieties to modulate binding affinity .

Q. How can degradation pathways and stability be systematically studied?

  • Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12), then monitor via HPLC .
  • Degradant identification : Use LC-MS/MS to characterize oxidation products (e.g., sulfoxide or sulfone derivatives) .
  • Stability protocols : Store lyophilized samples at -20°C under argon to minimize hydrolytic or oxidative degradation .

Methodological Notes

  • Data tables : Refer to PubChem entries (e.g., CID 868466) for canonical SMILES and physicochemical properties .
  • Advanced techniques : Prioritize peer-reviewed synthetic and analytical protocols from journals specializing in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE

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